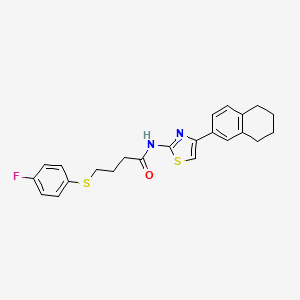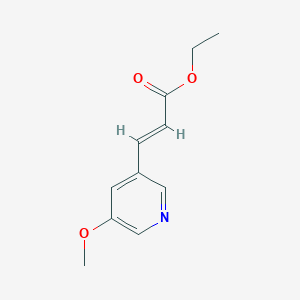![molecular formula C23H26ClN3O3S B2737846 2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(2-pyrrolidin-1-ylethyl)propanamide CAS No. 1251687-15-6](/img/structure/B2737846.png)
2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(2-pyrrolidin-1-ylethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several functional groups, including a sulfonyl group, a piperidine ring, and a pyrrolidine ring. These groups are common in many pharmaceuticals and could potentially contribute to the compound’s biological activity .
Molecular Structure Analysis
The compound’s structure includes a piperidine ring and a pyrrolidine ring, both of which are common in many pharmaceuticals and natural products . The presence of these rings could influence the compound’s reactivity and biological activity.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the sulfonyl group could potentially undergo reactions such as nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity, potentially affecting properties such as solubility .Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
A series of N-substituted derivatives of compounds related to 2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(2-pyrrolidin-1-ylethyl)propanamide have been synthesized and evaluated as potential drug candidates for Alzheimer’s disease. The synthesized compounds were analyzed for enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme related to Alzheimer's pathology (Rehman et al., 2018).
Antimicrobial Activity in Agriculture
Derivatives of this compound have been synthesized and tested for their antimicrobial properties, particularly in the context of agricultural pathogens affecting tomato plants. This research evaluated the structure-activity relationship and found that certain derivatives showed significant antimicrobial activities, suggesting potential use in plant protection (Vinaya et al., 2009).
Antithrombotic Drug Development
Research has been conducted on ethyl 6-aminonicotinate acyl sulfonamides, closely related to the compound , as potent antagonists of the P2Y12 receptor. This research is significant in the development of antithrombotic drugs, where compounds like AZD1283 emerged from these studies (Bach et al., 2013).
Cancer Research
Derivatives of this compound have been synthesized and evaluated as promising anticancer agents. In particular, their application in the treatment of various cancer cell lines was studied, providing insights into the development of new therapeutic agents (Rehman et al., 2018).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[6-chloro-4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O3S/c1-16-10-12-26(13-11-16)23(28)22-15-27(19-7-5-18(6-8-19)25(2)3)20-14-17(24)4-9-21(20)31(22,29)30/h4-9,14-16H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FENYUKWLYOJKEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(2-pyrrolidin-1-ylethyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2737763.png)
![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2737764.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzamide](/img/structure/B2737767.png)
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenoxyacetamide](/img/structure/B2737769.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-3-hydroxypropyl)acetamide](/img/structure/B2737770.png)
![5-((3,4-Dichlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2737772.png)

![N-[[3-[(2-Methylpropan-2-yl)oxy]phenyl]methyl]prop-2-enamide](/img/structure/B2737775.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2737776.png)

![1-[(2-chloropyridin-3-yl)sulfonyl]-N-(2-cyclohexyl-1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2737782.png)


